molecular formula C16H24N2O4S B7720980 N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7720980
M. Wt: 340.4 g/mol
InChI Key: QHOJBVFRTSQECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Compound X is a selective antagonist of a specific receptor in the brain, which makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

Compound X acts as a selective antagonist of a specific receptor in the brain, known as the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, compound X can modulate the activity of glutamate, an excitatory neurotransmitter, and improve cognitive function.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in animal models. Studies have shown that compound X can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity. Compound X can also reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It is highly selective for the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. Compound X is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, compound X has several limitations for lab experiments. It is relatively expensive and requires specialized equipment and expertise for synthesis. It also has poor solubility in water, which can limit its bioavailability and efficacy in animal models.

Future Directions

There are several future directions for the study of compound X. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to optimize the synthesis method to improve the yield and reduce the cost of production. Additionally, further studies are needed to elucidate the long-term effects and potential side effects of compound X in animal models and humans. Overall, compound X has significant potential as a therapeutic agent for various neurological disorders, and further research is warranted to fully explore its therapeutic potential.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrophenol with isobutylamine to form N-isobutyl-4-nitrophenylamine. The second step involves the reduction of N-isobutyl-4-nitrophenylamine using hydrogen gas and a catalyst to form N-isobutyl-4-aminophenol. The third step involves the reaction of N-isobutyl-4-aminophenol with 4-(pyrrolidin-1-ylsulfonyl)chloride to form N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Compound X acts as a selective antagonist of a specific receptor in the brain, which makes it a promising candidate for the treatment of these disorders. Studies have shown that compound X can improve cognitive function, reduce motor deficits, and alleviate symptoms of schizophrenia in animal models.

properties

IUPAC Name

N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13(2)11-17-16(19)12-22-14-5-7-15(8-6-14)23(20,21)18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOJBVFRTSQECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

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